1,1'-(3,3'-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone
Overview
Description
1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone is a complex organic compound characterized by the presence of indole groups linked via an ethene bridge and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone typically involves the condensation of indole derivatives with ethene-based linkers under controlled conditions. The reaction often requires the use of catalysts such as p-toluenesulfonic acid to facilitate the formation of the ethene bridge . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Scientific Research Applications
1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone involves its interaction with various molecular targets. The indole groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,1-diyl)bis(1H-indole): Similar structure but with an ethane bridge instead of an ethene bridge.
(E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Contains a tetrazole ring instead of indole.
Uniqueness
1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone is unique due to its specific combination of indole groups and acetyl functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-[1-(1-acetylindol-3-yl)ethenyl]indol-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14(19-12-23(15(2)25)21-10-6-4-8-17(19)21)20-13-24(16(3)26)22-11-7-5-9-18(20)22/h4-13H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOKANBIFXVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(=C)C3=CN(C4=CC=CC=C43)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282211 | |
Record name | MLS002639025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69262-87-9 | |
Record name | MLS002639025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002639025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.